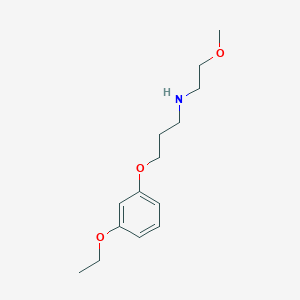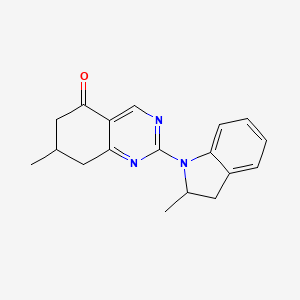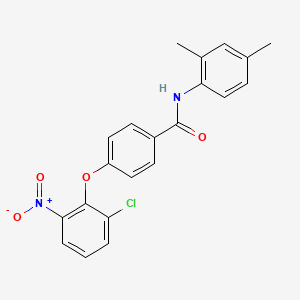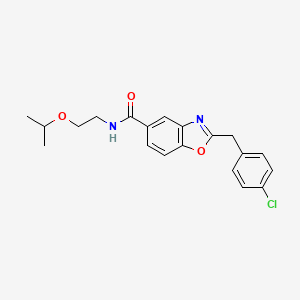
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as EPM, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine acts by binding to beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes. It specifically binds to the beta-2 adrenergic receptor, which is primarily found in the lungs and regulates bronchodilation. By binding to these receptors, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscles in the airways.
Biochemical and Physiological Effects:
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects on the body. It causes the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow. It also increases heart rate and cardiac output, leading to improved blood flow and oxygen delivery to the body's tissues. 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist, which makes it an ideal tool for studying the mechanism of action of beta-adrenergic receptors. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. One area of interest is the development of new drugs based on the structure and mechanism of action of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. Another potential direction is the study of the effects of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine on other physiological processes, such as glucose metabolism and immune function. Additionally, there is a need for further research into the safety and toxicity of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, particularly in the context of long-term exposure and chronic use.
Synthesemethoden
The synthesis of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine is a complex process that involves several steps. The first step is the reaction between 3-ethoxyphenol and 2-chloroethylamine hydrochloride to form 3-(3-ethoxyphenoxy)-N-(2-chloroethyl)-1-propanamine. This intermediate is then reacted with sodium methoxide and methanol to obtain the final product, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine.
Wissenschaftliche Forschungsanwendungen
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the cardiovascular system, and it is widely used to study the mechanism of action of beta-adrenergic agonists. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Eigenschaften
IUPAC Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-6-4-7-14(12-13)18-10-5-8-15-9-11-16-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZEVAGLVWHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)

![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)